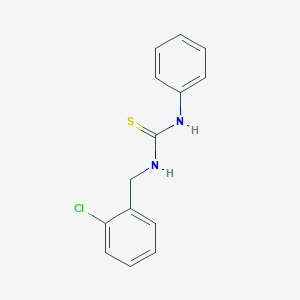![molecular formula C16H24N2O3S2 B5578708 N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)
N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide and similar compounds involves multiple steps, including starting from basic piperidine or pyridine derivatives and introducing various functional groups through reactions such as nucleophilic attack, conjugate additions, and substitutions. These processes often require careful control of reaction conditions to achieve the desired product with high purity and yield. For example, the synthesis of related piperidine and pyrrolizidine derivatives involves conjugate additions to acetylenic sulfones followed by cyclization reactions under mild conditions (Back & Nakajima, 2000).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as IR, 1H-NMR, and mass spectrometry. Molecular docking studies are also employed to examine binding interactions with proteins, providing insights into potential biological activities (Khalid, Rehman, & Abbasi, 2014).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including acylation, alkylation, and sulfonation, to introduce or modify functional groups, which significantly affect their chemical properties and potential biological activities. The nature of substitutions on the piperidine nucleus or the sulfonyl group plays a crucial role in determining the chemical reactivity and interactions with biological targets (Vinaya et al., 2009).
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Compounds with complex structures similar to N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide are often subject to extensive pharmacokinetic studies to understand their metabolism and disposition in the human body. For example, studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provide insight into the metabolic pathways, including oxidation and conjugation processes that could be relevant to understanding the metabolism of N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide (Renzulli et al., 2011).
Potential Therapeutic Applications
Research on structurally related compounds indicates a broad spectrum of potential therapeutic applications, ranging from anticoagulant effects as seen with MD 805 (Matsuo et al., 1986) to the diuretic properties of torasemide (Ferrara et al., 1997). These studies underscore the importance of receptor-targeted research and the potential for N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide to have diverse applications in treating various conditions, from cardiovascular diseases to insomnia, based on its structural and functional characteristics.
Biomarker Identification and Human Exposure
Identification of metabolites and biomarkers related to exposure to certain chemicals is crucial for understanding their toxicity and potential risks. Research into compounds like fipronil and its metabolites highlights the importance of identifying and characterizing the metabolic products of N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide for assessing human exposure and potential toxicological effects (McMahen et al., 2015).
Propriétés
IUPAC Name |
1-(4-methylsulfanylphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c1-12(2)17-16(19)13-8-10-18(11-9-13)23(20,21)15-6-4-14(22-3)5-7-15/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRFOKILVXJFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-(propan-2-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5578656.png)
![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5578684.png)


![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)


![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)